1,4-Bis(3,5-dinitrobenzoyl)piperazine

Description

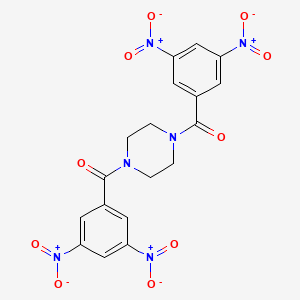

1,4-Bis(3,5-dinitrobenzoyl)piperazine is a symmetric piperazine derivative functionalized with two 3,5-dinitrobenzoyl groups at the 1- and 4-positions of the piperazine ring. The compound is synthesized via a two-step process involving the reaction of piperazine with 3,5-dinitrobenzoyl chloride, achieving a yield of 67.1% . The compound’s molecular weight is 502.3 g/mol (calculated as C₁₈H₁₄N₆O₈), and its thermal stability and crystallinity have been characterized through X-ray diffraction studies .

Properties

Molecular Formula |

C18H14N6O10 |

|---|---|

Molecular Weight |

474.3 g/mol |

IUPAC Name |

[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone |

InChI |

InChI=1S/C18H14N6O10/c25-17(11-5-13(21(27)28)9-14(6-11)22(29)30)19-1-2-20(4-3-19)18(26)12-7-15(23(31)32)10-16(8-12)24(33)34/h5-10H,1-4H2 |

InChI Key |

KMWYWCKPLAQJCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,5-dinitrobenzoyl)piperazine typically involves the reaction of piperazine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,5-dinitrobenzoyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 1,4-Bis(3,5-diaminobenzoyl)piperazine.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1,4-Bis(3,5-dinitrobenzoyl)piperazine is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(3,5-dinitrobenzoyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the activity of enzymes and other proteins. The piperazine ring provides structural stability and facilitates binding to specific molecular targets .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The presence of nitro groups (as in this compound) increases electrophilicity and thermal stability but may reduce solubility in polar solvents.

- Hydrophilic vs. Lipophilic Balance : Derivatives like the furan-containing analogue () exhibit improved aqueous solubility, whereas phenylpropenyl groups () enhance membrane permeability.

- Biological Activity : Dithiocarbamate substituents () significantly boost anti-tumor activity, likely due to thiol-mediated redox interactions.

Anticancer Activity

- 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine (4d): Demonstrated 90% inhibition of HL-60 leukemia cells at 10 µM, outperforming the parent bromopropionyl derivative .

- Piperazine-1,4-diylbis(thiadiazole) derivatives : Showed moderate cytotoxicity against HCT-116 and MCF-7 cells, with IC₅₀ values ranging from 15–40 µM .

Antimicrobial Activity

Kinase Inhibition

- Compound 5d (2,2'-(Piperazine-1,4-diyl)bis(5-benzylidene-1,3-thiazol-4(5H)-one)) : Inhibited DYRK1A kinase with an IC₅₀ of 0.041 µM, attributed to the benzylidene-thiazolone pharmacophore .

Physicochemical Properties

- Solubility: Nitro groups reduce aqueous solubility (e.g., this compound is sparingly soluble in water), while morpholino () or furan () substituents improve it.

- Thermal Stability : The dinitrobenzoyl derivative decomposes at ~250°C, higher than analogues with acetyl or benzyl groups .

- Crystallinity: Piperazine derivatives with symmetric substituents (e.g., 1,4-dinitro-2,3,5,6-tetraacetoxy-piperazine) form monoclinic crystals, as confirmed by XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.